molecular formula C17H21N3O2 B2840466 N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1235067-67-0

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2840466
CAS RN: 1235067-67-0
M. Wt: 299.374
InChI Key: DVHADVIQQWLVHF-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as BEP, is a chemical compound that has been widely studied for its potential therapeutic applications. BEP belongs to the class of pyridazinone derivatives and has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Scientific Research Applications

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been shown to have anticonvulsant activity and may be a potential treatment for epilepsy.

Mechanism Of Action

The mechanism of action of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is not fully understood. However, it is believed to act through the modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to enhance the activity of GABA receptors, leading to an overall decrease in neuronal excitability and a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in pain and inflammation. In addition, N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to increase the levels of the neurotransmitter GABA, leading to a decrease in neuronal excitability and a reduction in seizures.

Advantages And Limitations For Lab Experiments

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit a range of pharmacological activities, making it a versatile compound for studying various biological processes. However, N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. In addition, the mechanism of action of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of novel analogs of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, which may lead to the development of new drugs for the treatment of pain, inflammation, and epilepsy. Additionally, the potential use of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research.

Synthesis Methods

The synthesis of N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves the reaction of 3-methyl-6-oxo-1,2,3,6-tetrahydropyridazine with benzylamine and ethyl chloroacetate. The reaction is catalyzed by sodium ethoxide and carried out in ethanol at room temperature. The resulting product is then purified by recrystallization from ethanol to obtain N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide in high yield and purity.

properties

IUPAC Name

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHADVIQQWLVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

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